

# Application Note: Quantification of Carvedilol Impurity A using a Stability-Indicating HPLC Method

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## Compound of Interest

Compound Name: Carvedilol impurity A

CAS No.: 1076199-79-5

Cat. No.: B600936

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## Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Carvedilol Impurity A**. The described method is crucial for the quality control of Carvedilol active pharmaceutical ingredients (API) and finished pharmaceutical products. This protocol provides comprehensive details on the chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

## Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the treatment of hypertension and congestive heart failure.<sup>[1]</sup> The presence of impurities in pharmaceutical products, even in trace amounts, can significantly impact their efficacy and safety. **Carvedilol Impurity A**, chemically known as 1-(4-{2-Hydroxy-3-[2-(2-

methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol, is a potential process-related impurity.[2][3] Regulatory agencies mandate the monitoring and control of such impurities to ensure the quality and safety of the final drug product.

This document provides a detailed protocol for a stability-indicating HPLC method capable of accurately quantifying **Carvedilol Impurity A**, ensuring reliable quality control in a pharmaceutical setting.

## Experimental Protocol

### Materials and Reagents

- Carvedilol Reference Standard (CRS)
- **Carvedilol Impurity A** Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Triethylamine (HPLC Grade)
- Water (HPLC Grade, obtained from a water purification system)
- Hydrochloric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)

### Instrumentation and Chromatographic Conditions

A validated HPLC method for the determination of Carvedilol and its related substances, including Impurity A, is outlined below.[4]

Parameter	Condition
Instrument	High-Performance Liquid Chromatograph with UV/PDA Detector
Column	Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A	Acetonitrile : Buffer (10:1000 v/v)
Mobile Phase B	Methanol : Acetonitrile : Buffer (500:400:150 v/v/v)
Buffer Preparation	Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Add 1 mL of Triethylamine and adjust the pH to $2.8 \pm 0.05$ with Orthophosphoric Acid.
Gradient Program	Time (min)
0	
20	
45	
65	
70	
80	
Flow Rate	1.0 mL/min
Column Temperature	50°C
Detection Wavelength	240 nm <sup>[4]</sup> <sup>[5]</sup>
Injection Volume	10 µL
Run Time	80 minutes

## Preparation of Solutions

- Diluent: A mixture of Acetonitrile and Water in a 50:50 v/v ratio.

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **Carvedilol Impurity A** reference standard in the diluent to obtain a known concentration.
- Carvedilol Standard Solution: Accurately weigh and dissolve about 25 mg of Carvedilol Reference Standard in a 50 mL volumetric flask with the diluent.[6]
- Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Carvedilol into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter before injection.[6][7]

## Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]

- Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Carvedilol. The drug substance was subjected to acid (0.1 N HCl at 60°C for 30 min), base (0.1 N NaOH at 60°C for 30 min), oxidative (30% H<sub>2</sub>O<sub>2</sub> at room temperature for 6 hours), thermal (130°C for 1 hour), and photolytic stress conditions.[4][10] The method's ability to separate Impurity A from the main peak and any degradation products was assessed. Carvedilol is reported to be sensitive to oxidation and alkaline conditions, with a significant increase in Impurity A observed under these stresses.[5]
- Linearity: Linearity was established by preparing a series of at least six concentrations of **Carvedilol Impurity A**, typically ranging from the LOQ to 150% of the specification limit.[4] The peak area versus concentration data was then subjected to linear regression analysis.
- Precision:
  - Method Precision (Repeatability): Determined by analyzing six replicate preparations of a sample spiked with **Carvedilol Impurity A** at a specified concentration. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 5%). [4]

- Intermediate Precision (Ruggedness): Assessed by performing the analysis on different days, with different analysts, and on different instruments to verify the method's reproducibility.
- Accuracy (Recovery): Accuracy was determined by spiking a placebo or sample matrix with known amounts of **Carvedilol Impurity A** at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery for each level was then calculated. The mean recovery should be within 85% to 115%.<sup>[4]</sup>
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for **Carvedilol Impurity A** were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.<sup>[10]</sup>

## Data Presentation

### System Suitability

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	$\leq 2.0$
Theoretical Plates	$\geq 2000$
% RSD of replicate injections	$\leq 5.0\%$

## Validation Data Summary

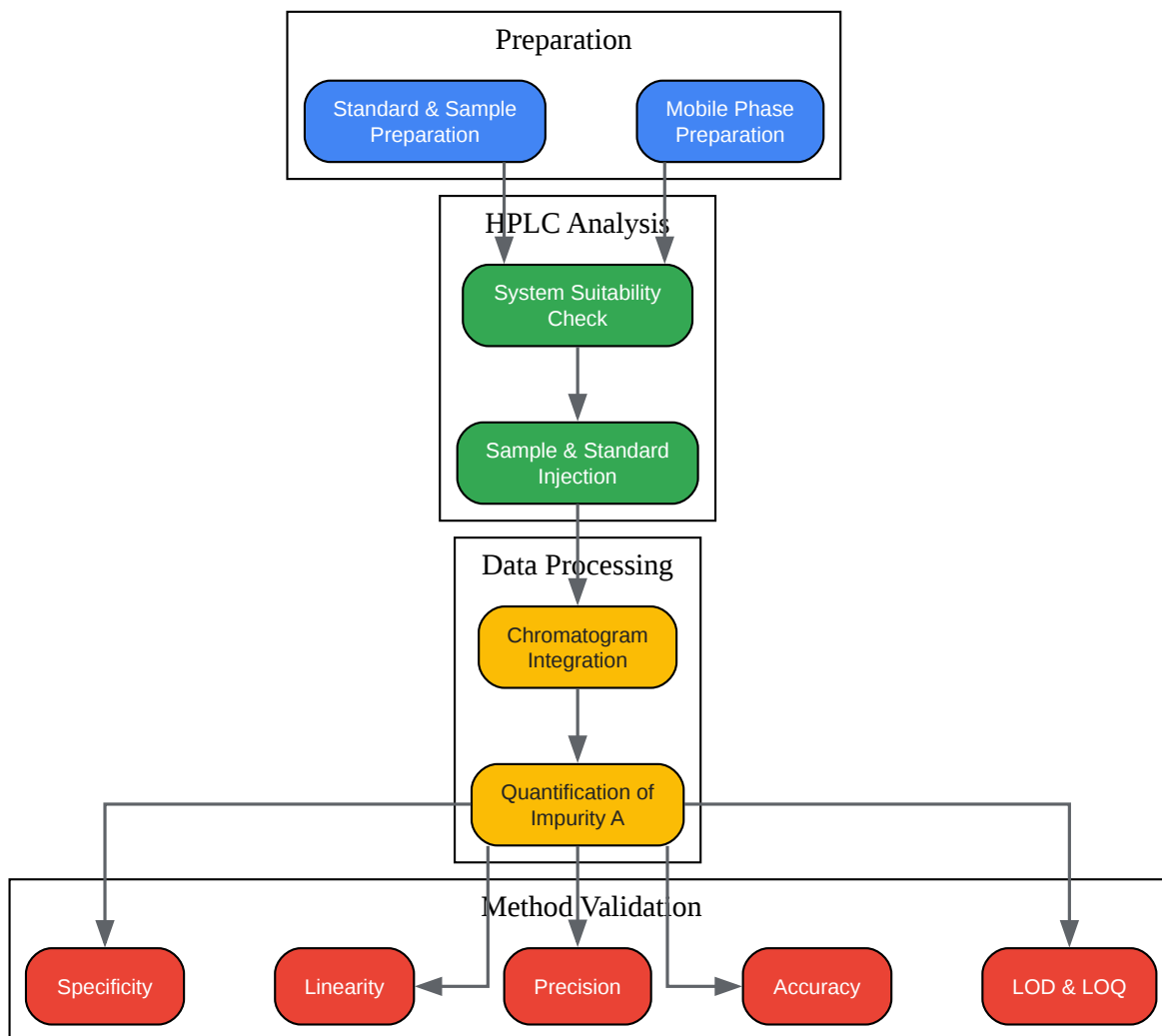
Validation Parameter	Result
Specificity	The method is specific and stability-indicating. No interference from placebo or degradation products was observed at the retention time of Impurity A.
Linearity (Correlation Coefficient, $r^2$ )	> 0.999
Range	LOQ to 150% of specification limit
Precision (% RSD)	
- Method Precision	≤ 2.0%
- Intermediate Precision	≤ 3.0%
Accuracy (% Recovery)	98.0% - 102.0%
LOD	Report specific value based on experimental data
LOQ	Report specific value based on experimental data

## Typical Retention Times

Compound	Retention Time (min)	Relative Retention Time (RRT)
Carvedilol	Report specific value	1.00
Carvedilol Impurity A	Report specific value	~0.65 <sup>[1]</sup>

## Visualization

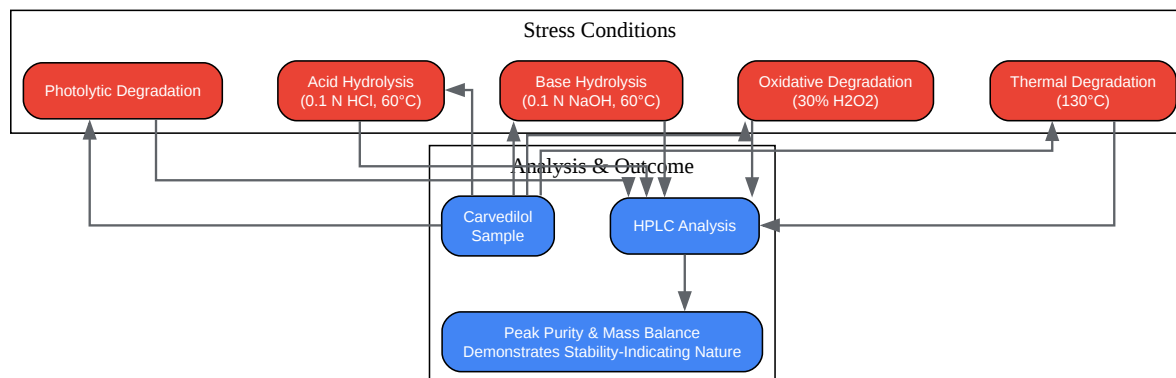
## Experimental Workflow



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Caption: Workflow for HPLC method development and validation.

## Logical Relationship for Forced Degradation Study



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Caption: Forced degradation study logical workflow.

## Conclusion

The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of **Carvedilol Impurity A**. The method's stability-indicating capability makes it suitable for routine quality control analysis of Carvedilol in bulk drug and pharmaceutical formulations, as well as for stability studies. Adherence to this protocol will ensure reliable and consistent results, contributing to the overall quality and safety of Carvedilol products.

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